molecular formula C22H24N4 B12731637 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 119464-13-0

9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

Cat. No.: B12731637
CAS No.: 119464-13-0
M. Wt: 344.5 g/mol
InChI Key: UNYHVNRWJOVJSI-UHFFFAOYSA-N
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Description

9-pyridin-3-yl-8,10,20-triazapentacyclo[117002,1003,8014,19]icosa-1(13),14,16,18-tetraene is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of 9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves multiple steps, including cyclization and annulation reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of pyridine derivatives and other nitrogen-containing heterocycles. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. It can bind to specific enzymes or receptors, altering their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other nitrogen-containing heterocycles and polycyclic structures. Some examples are:

Properties

CAS No.

119464-13-0

Molecular Formula

C22H24N4

Molecular Weight

344.5 g/mol

IUPAC Name

9-pyridin-3-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene

InChI

InChI=1S/C22H24N4/c1-2-8-18-16(7-1)17-10-13-26-21(20(17)24-18)19-9-3-4-12-25(19)22(26)15-6-5-11-23-14-15/h1-2,5-8,11,14,19,21-22,24H,3-4,9-10,12-13H2

InChI Key

UNYHVNRWJOVJSI-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C3C4=C(CCN3C2C5=CN=CC=C5)C6=CC=CC=C6N4

Origin of Product

United States

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